molecular formula C25H26N4O3 B11208950 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11208950
M. Wt: 430.5 g/mol
InChI Key: OWUAOIRLQPFINI-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method allows for the efficient synthesis of benzofuro[3,2-d]pyrimidine derivatives in high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE lies in its specific structure and the potential biological activities it may exhibit.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O3/c1-2-31-20-9-5-3-7-18(20)15-26-25(30)17-11-13-29(14-12-17)24-23-22(27-16-28-24)19-8-4-6-10-21(19)32-23/h3-10,16-17H,2,11-15H2,1H3,(H,26,30)

InChI Key

OWUAOIRLQPFINI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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